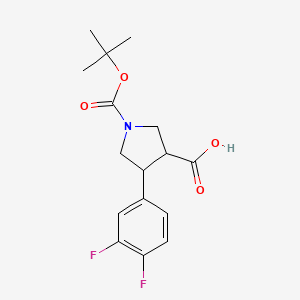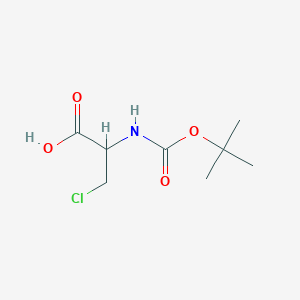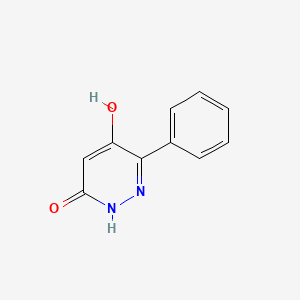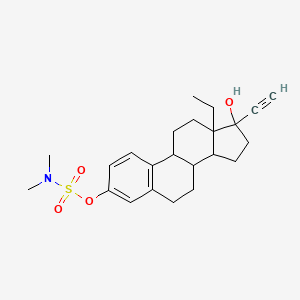![molecular formula C20H11N2Na3O10S3 B12301943 Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;6-Oxido-4-Sulfo-5-[(4-Sulfonatonaphthalen-1-yl)Diazenyl]Naphthalen-2-Sulfonat ist eine komplexe organische Verbindung, die für ihre leuchtenden Farbeigenschaften bekannt ist. Aufgrund seiner Stabilität und intensiven Färbung wird es häufig als Farbstoff in verschiedenen industriellen Anwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Trisodium;6-Oxido-4-Sulfo-5-[(4-Sulfonatonaphthalen-1-yl)Diazenyl]Naphthalen-2-Sulfonat beinhaltet typischerweise Diazotierungs- und Kupplungsreaktionen. Der Prozess beginnt mit der Diazotierung eines sulfonierten Naphthalinderivats, gefolgt von der Kupplung mit einer anderen sulfonierten Naphthalenverbindung unter kontrollierten pH- und Temperaturbedingungen.
Industrielle Produktionsmethoden
In industriellen Umgebungen erfolgt die Produktion dieser Verbindung in großen Reaktoren, in denen die Temperatur, der pH-Wert und die Reaktantenkonzentrationen präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann durch Filtration und Trocknungsprozesse gereinigt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of a sulfonated naphthalene derivative, followed by coupling with another sulfonated naphthalene compound under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is then purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Reaktionstypen
Trisodium;6-Oxido-4-Sulfo-5-[(4-Sulfonatonaphthalen-1-yl)Diazenyl]Naphthalen-2-Sulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Farbeigenschaften der Verbindung verändern.
Reduktion: Diese Reaktion kann die Azobindung aufbrechen und zur Bildung von Aminen führen.
Substitution: Diese Reaktion kann an den Sulfonatgruppen stattfinden und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumdithionit werden verwendet.
Substitution: Verschiedene Nucleophile können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Führt zur Bildung von sulfonierten Naphthochinonen.
Reduktion: Produziert sulfonierte Naphthylamine.
Substitution: Ergibt verschiedene substituierte Naphthalenderivate.
Wissenschaftliche Forschungsanwendungen
Trisodium;6-Oxido-4-Sulfo-5-[(4-Sulfonatonaphthalen-1-yl)Diazenyl]Naphthalen-2-Sulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als pH-Indikator und in Titrationsexperimenten verwendet.
Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in Arzneimittelträgersystemen untersucht.
Industrie: Wird in der Textil-, Papier- und Lederindustrie als Farbstoff verwendet.
Wirkmechanismus
Die Verbindung übt ihre Wirkung hauptsächlich durch ihre Fähigkeit aus, bestimmte Wellenlängen des Lichts zu absorbieren und zu reflektieren, was ihr ihre charakteristische Farbe verleiht. Die Molekülstruktur ermöglicht starke Wechselwirkungen mit verschiedenen Substraten, was sie zu einem wirksamen Farbstoff macht. Die Sulfonatgruppen verbessern ihre Löslichkeit in Wasser und erleichtern so ihre Anwendung in wässrigen Systemen.
Wissenschaftliche Forschungsanwendungen
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The sulfonate groups enhance its solubility in water, facilitating its application in aqueous systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Trisodium 8- [4- (4-Aminophenyl)Diazenyl-6-Sulfonatonaphthalen-1-Yl]Diazenyl-5- [ (2E)-2- (1-Oxo-4-Sulfonatonaphthalen-2-Ylidene)Hydrazinyl]Naphthalene-2-Sulfonate
- Trisodium 3-hydroxy-4- (4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate
Einzigartigkeit
Trisodium;6-Oxido-4-Sulfo-5-[(4-Sulfonatonaphthalen-1-yl)Diazenyl]Naphthalen-2-Sulfonat ist aufgrund seiner spezifischen Kombination von Sulfonatgruppen und Azobindung einzigartig, die ihm außergewöhnliche Stabilität und Löslichkeit verleihen, wodurch es als Farbstoff in verschiedenen Anwendungen sehr effektiv ist.
Eigenschaften
Molekularformel |
C20H11N2Na3O10S3 |
|---|---|
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI-Schlüssel |
SWGJCIMEBVHMTA-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)



